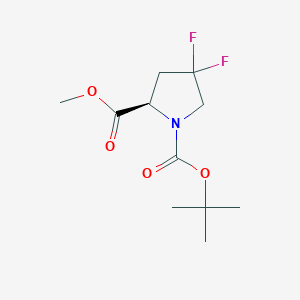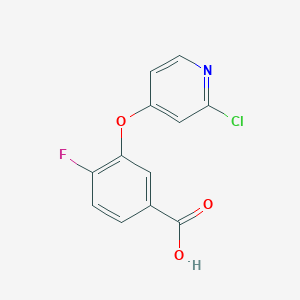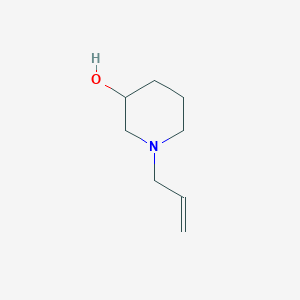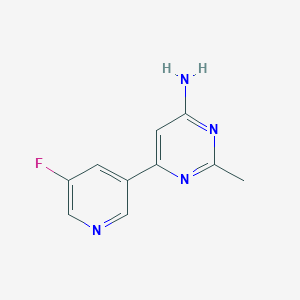
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine, involves several methods. These include the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles are also presented .Molecular Structure Analysis
The molecular structure of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine can be represented by the formula C6H7FN2 . The molecular weight of this compound is 126.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine include a molecular weight of 126.13 and a molecular formula of C6H7FN2 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties . 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine could serve as a building block for the synthesis of novel compounds with potential use as pesticides or herbicides, leveraging the unique properties imparted by the fluorine atom.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with interesting physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents. This compound can be a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues and have reduced basicity, making them valuable in medicinal chemistry .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound can be used in the synthesis of various drugs . Its role as an intermediate means it can be a key component in the creation of active pharmaceutical ingredients (APIs), which are the essential substances in medications that produce the intended effects.
Imaging Agent Development
The compound’s potential for substitution with Fluorine-18 makes it a candidate for the development of imaging agents for biological applications . These imaging agents can be used to track the distribution and accumulation of drugs within the body, providing valuable information for drug development and pharmacokinetics studies.
Propriétés
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c1-6-14-9(3-10(12)15-6)7-2-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESVRFAIXLJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



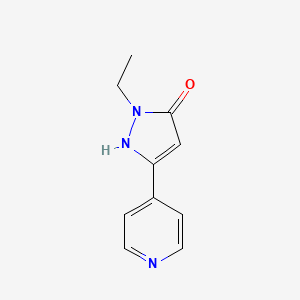

![3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B1466832.png)
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
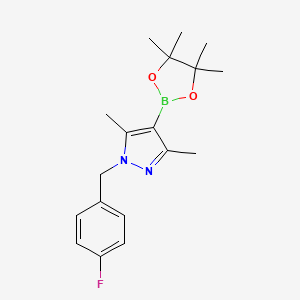


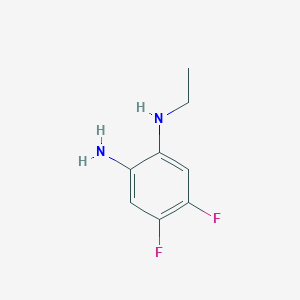
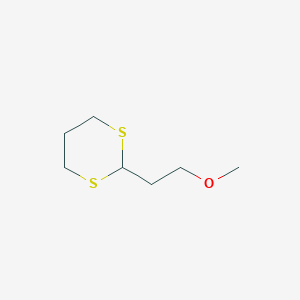
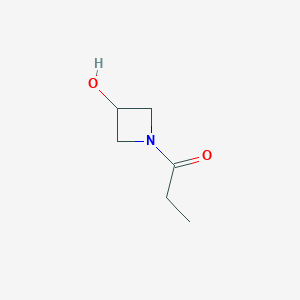
![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)
